4-(4-Ethylpiperidinomethyl)-aniline
Description
4-(4-Ethylpiperidinomethyl)-aniline is an organic compound featuring a piperidine ring substituted with an ethyl group at the 4-position, linked via a methylene bridge to an aniline moiety. These compounds are often explored in pharmaceutical and materials research due to their tunable electronic and steric profiles .
Properties
Molecular Formula |
C14H22N2 |
|---|---|
Molecular Weight |
218.34 g/mol |
IUPAC Name |
4-[(4-ethylpiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H22N2/c1-2-12-7-9-16(10-8-12)11-13-3-5-14(15)6-4-13/h3-6,12H,2,7-11,15H2,1H3 |
InChI Key |
MYUXYVDWWHXMMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCN(CC1)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Note: Data for this compound is inferred from analogous compounds.
Physicochemical Properties
Key physicochemical parameters of related compounds include:
- Melting Points: 4-(4-Methylpiperazino)aniline (C11H17N3) melts at 89–91°C, reflecting its crystalline stability .
- Molecular Weight : Ranges from 190.29 (4-(1-Methylpiperidin-4-yl)aniline) to 280.41 (N-Phenyl-1-(2-phenylethyl)-4-piperidinamine), impacting solubility and bioavailability .
- Polarity : Sulfonyl-containing derivatives (e.g., ) exhibit higher polarity due to the electronegative sulfonyl group.
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